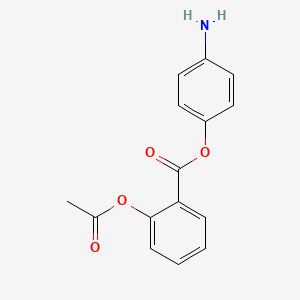

4-Aminophenyl 2-(acetyloxy)benzoate

Description

Properties

CAS No. |

63949-11-1 |

|---|---|

Molecular Formula |

C15H13NO4 |

Molecular Weight |

271.27 g/mol |

IUPAC Name |

(4-aminophenyl) 2-acetyloxybenzoate |

InChI |

InChI=1S/C15H13NO4/c1-10(17)19-14-5-3-2-4-13(14)15(18)20-12-8-6-11(16)7-9-12/h2-9H,16H2,1H3 |

InChI Key |

JVGXQZSKTNOEDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-aminophenyl 2-(acetyloxy)benzoate and analogous compounds:

Reactivity and Physicochemical Properties

- Reactivity in Polymerization: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin systems compared to methacrylate-based initiators, achieving a higher degree of conversion (DC) in photopolymerization (~75% vs. ~60% for methacrylate) . In contrast, 4-aminophenyl 2-(acetyloxy)benzoate’s acetyloxy group may reduce its reactivity due to steric hindrance, though this requires experimental validation.

- Thermal Stability: Benorilate decomposes upon heating, releasing toxic NOx vapors, a property shared with 4-aminophenyl 2-(acetyloxy)benzoate due to their structural similarity .

Key Research Findings

Reactivity Hierarchy: Ethyl 4-(dimethylamino)benzoate > 2-(dimethylamino)ethyl methacrylate in resin systems, emphasizing the impact of electron-donating substituents (e.g., –N(CH₃)₂) on reactivity .

Toxicity Correlation: The presence of acetyloxy and acetamido groups in 4-aminophenyl 2-(acetyloxy)benzoate and benorilate correlates with moderate toxicity, necessitating careful handling .

Structural-Activity Relationship (SAR): Substitution at the 4-position (e.g., acetamido vs. dimethylamino) significantly alters solubility and bioactivity, influencing pharmaceutical vs. industrial applications .

Preparation Methods

Synthetic Methodologies

Esterification Approach

The esterification method involves reacting 4-aminobenzoic acid with a hydroxyl-containing acetyloxybenzoate derivative. While specific details of this route are limited in publicly available literature, analogous esterification processes provide insight. For example, the reaction of phenolic compounds with carboxylic acids in the presence of coupling agents like carbodiimides has been widely documented. In one protocol, benzoic acid derivatives are condensed with alcohols using N,N'-dicyclohexylcarbodiimide (DCC) and p-toluenesulfonic acid (pTSA) as catalysts. This method typically operates at room temperature in solvents such as pyridine or tetrahydrofuran, achieving yields up to 93%.

The general reaction mechanism proceeds via activation of the carboxylic acid group by DCC, forming an active intermediate that reacts with the alcohol to yield the ester. The addition of pTSA enhances reaction efficiency by protonating the carbonyl oxygen, facilitating nucleophilic attack. For 4-Aminophenyl 2-(acetyloxy)benzoate, this approach would require protecting the amino group during esterification to prevent side reactions, followed by deprotection under mild acidic conditions.

Isomerization Technique

A highly efficient method for synthesizing 4-Aminophenyl 2-(acetyloxy)benzoate involves the acid-catalyzed isomerization of p-aminophenyl acetate . This process, detailed in Patent EP0435263A1, employs acids such as acetic acid, phosphoric acid, or p-toluenesulfonic acid to rearrange the starting material into the target compound.

Reaction Conditions and Optimization

- Catalyst Loading : Acid catalysts are used at 1–20 mol%, with higher concentrations accelerating the reaction but risking byproduct formation.

- Temperature : Optimal temperatures range from 80°C to 130°C. At 100°C, reactions complete within 5 hours, yielding 99.9% product.

- Solvent : Polar aprotic solvents like sec-butanol or xylene are preferred. For instance, a mixture of p-aminophenyl acetate in sec-butanol with acetic acid (20 mol%) at 100°C produced near-quantitative yields.

A representative procedure involves heating p-aminophenyl acetate (0.05 mol) with sec-butanol (15 g) and acetic acid (600 mg) under nitrogen at 100°C for 5 hours. Post-reaction, solvent removal under vacuum yields crude crystals, which are recrystallized from ethyl acetate to afford pure product.

Carbodiimide-Mediated Synthesis

Carbodiimide-based methods, as described in Patent US4180504A, utilize DCC or N,N'-diisopropylcarbodiimide to activate carboxylic acids for esterification. This approach is particularly effective for sterically hindered substrates.

Protocol and Yield Analysis

- Reagents : 4-Aminobenzoic acid (1 equiv), 2-(acetyloxy)benzoyl chloride (1.1 equiv), DCC (1.2 equiv), pTSA (0.1 equiv).

- Solvent : Pyridine or chloroform.

- Conditions : Stirring at room temperature for 24 hours.

- Yield : 88–93% after purification by silica gel chromatography.

The use of pTSA as a co-catalyst is critical, as demonstrated by control experiments where its omission reduced yields to 20–39%.

Comparative Analysis of Methods

The table below summarizes key parameters for the three primary synthesis routes:

The isomerization method outperforms others in yield and scalability, making it suitable for industrial production. However, the carbodiimide approach offers flexibility for synthesizing analogs with modified aromatic or acetyloxy groups.

Reaction Optimization

Catalyst Selection

Solvent Effects

Applications and Derivatives

While this report focuses on synthesis, the compound’s potential applications warrant brief mention. Derivatives of 4-Aminophenyl 2-(acetyloxy)benzoate have been explored for:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-aminophenyl 2-(acetyloxy)benzoate, and how can reaction conditions influence purity?

- Methodological Answer : The compound is synthesized via esterification of 2-(acetyloxy)benzoic acid with 4-aminophenol. Key steps include refluxing in ethanol with glacial acetic acid as a catalyst (5–10 drops per 0.001 mol substrate) . Purity (>98%) is achieved through solvent evaporation under reduced pressure and recrystallization using ethanol or acetonitrile. Impurities often arise from incomplete esterification or hydrolysis of the acetyl group; monitoring via TLC (hexane/EtOH, 1:1) is critical .

Q. How can spectroscopic and chromatographic techniques characterize this compound?

- Methodological Answer :

- 1H NMR (DMSO-d6): Peaks at δ 2.3–2.5 ppm (acetyl CH3), δ 6.8–8.1 ppm (aromatic protons), and δ 10.2 ppm (amide NH) confirm the ester and acetamido groups .

- IR : Strong bands at ~1750 cm<sup>-1</sup> (C=O ester) and ~1650 cm<sup>-1</sup> (amide I) .

- HPLC : Retention time ~8.2 min (C18 column, 70:30 acetonitrile/water) .

Q. What are the key stability considerations for storage and handling?

- Methodological Answer : The compound decomposes above 200°C, releasing toxic NOx vapors . Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis of the ester bond. Stability tests under accelerated conditions (40°C/75% RH for 6 months) show <5% degradation when protected from light .

Advanced Research Questions

Q. How can conflicting toxicity data (e.g., TDLo vs. therapeutic dose) be reconciled in preclinical studies?

- Methodological Answer : The oral rat TDLo of 93 mg/kg contrasts with its therapeutic anti-inflammatory effects. Dose-response studies in murine models (e.g., carrageenan-induced edema) should assess thresholds for toxicity (e.g., liver enzyme elevation) versus efficacy (COX inhibition). Use LC-MS/MS to quantify plasma metabolites (e.g., salicylate and 4-aminophenol derivatives) and correlate with histopathological findings .

Q. What experimental designs optimize the study of its dual COX/LOX inhibition mechanism?

- Methodological Answer :

- In vitro : Use human recombinant COX-1/COX-2 and 15-LOX enzymes with fluorometric assays (e.g., ADHP oxidation for peroxidase activity). Compare IC50 values against aspirin and zileuton .

- Molecular docking : Simulate binding affinities to COX-2 (PDB: 5KIR) and 15-LOX (PDB: 1LOX) using AutoDock Vina. Key interactions include hydrogen bonds with Tyr385 (COX-2) and His364 (LOX) .

Q. How can degradation pathways under physiological conditions inform prodrug design?

- Methodological Answer : Hydrolysis in plasma (pH 7.4, 37°C) yields salicylic acid and 4-acetamidophenol. Use LC-HRMS to identify transient intermediates (e.g., ortho-quinone derivatives). Stabilize the ester bond by substituting the acetyl group with tert-butyl or PEG-linked moieties; assess bioavailability via rat pharmacokinetic studies .

Contradictory Data Analysis

Q. Why do melting points vary across literature (e.g., 153°C vs. 217°C)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.